molecular formula C12H17NO B12993287 2-(4-(Cyclobutylamino)phenyl)ethan-1-ol

2-(4-(Cyclobutylamino)phenyl)ethan-1-ol

Cat. No.: B12993287
M. Wt: 191.27 g/mol
InChI Key: NSYLCBHHNTWUAQ-UHFFFAOYSA-N
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Description

2-(4-(Cyclobutylamino)phenyl)ethan-1-ol is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol This compound features a cyclobutylamino group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Cyclobutylamino)phenyl)ethan-1-ol typically involves the reaction of 4-bromoacetophenone with cyclobutylamine under suitable conditions to form the intermediate 4-(cyclobutylamino)acetophenone. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Cyclobutylamino)phenyl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(4-(Cyclobutylamino)phenyl)ethanone, while substitution reactions can produce various substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of 2-(4-(Cyclobutylamino)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Cyclobutylamino)phenyl)ethan-1-ol is unique due to the presence of the cyclobutylamino group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-[4-(cyclobutylamino)phenyl]ethanol

InChI

InChI=1S/C12H17NO/c14-9-8-10-4-6-12(7-5-10)13-11-2-1-3-11/h4-7,11,13-14H,1-3,8-9H2

InChI Key

NSYLCBHHNTWUAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=CC=C(C=C2)CCO

Origin of Product

United States

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